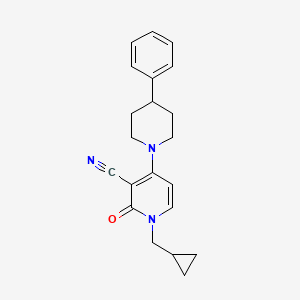

1-(Cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

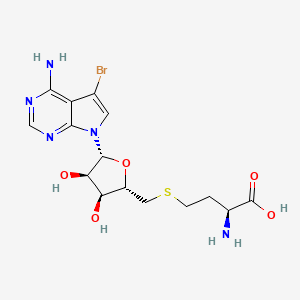

[3H]JNJ-40068782 es un compuesto radiactivo utilizado como un modulador alostérico positivo del receptor de glutamato metabotrópico tipo 2 (mGlu2). Este compuesto es significativo en la neurofarmacología, particularmente por su potencial en el tratamiento de enfermedades del sistema nervioso central como la esquizofrenia .

Métodos De Preparación

La síntesis de JNJ-40068782 involucra varios pasos, comenzando con la preparación de la estructura principal, 3-ciano-1-ciclopropilmetil-4-(4-fenil-piperidin-1-il)-piridina-2(1H)-ona. El proceso de radiomarcado implica la incorporación de tritio ([3H]) en el compuesto. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y se detallan en la literatura especializada de síntesis química .

Análisis De Reacciones Químicas

JNJ-40068782 sufre varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción pueden involucrar reactivos como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en el anillo de piperidina, utilizando reactivos como azida de sodio o cianuro de potasio.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

[3H]JNJ-40068782 tiene varias aplicaciones de investigación científica:

Química: Utilizado como un radioligando en estudios de unión para investigar las propiedades farmacológicas de los moduladores del receptor mGlu2.

Biología: Ayuda en el estudio de la distribución y densidad de los receptores mGlu2 en varios tejidos.

Medicina: Posibles aplicaciones terapéuticas en el tratamiento de trastornos del sistema nervioso central como la esquizofrenia.

Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen al receptor mGlu2.

Mecanismo De Acción

JNJ-40068782 actúa como un modulador alostérico positivo del receptor mGlu2. Mejora la respuesta del receptor al glutamato, lo que lleva a una mayor activación del receptor. Esta modulación afecta las vías de señalización glutamatérgicas, que son cruciales en varios procesos neurológicos. La unión de JNJ-40068782 al receptor mGlu2 es saturable, con una constante de disociación (KD) de aproximadamente 10 nanomolar .

Comparación Con Compuestos Similares

Compuestos similares a JNJ-40068782 incluyen otros moduladores alostéricos positivos del receptor mGlu2, como:

- LY-487379

- BINA

- ADX-71149

Lo que diferencia a JNJ-40068782 es su alta potencia, selectividad y actividad sistémica. Ha mostrado resultados prometedores en estudios preclínicos, particularmente en la reversión de la hiperlocomoción inducida por fenciclidina en ratones .

Propiedades

Fórmula molecular |

C21H23N3O |

|---|---|

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2 |

Clave InChI |

RVRHQHDKALSKLY-UHFFFAOYSA-N |

SMILES canónico |

C1CC1CN2C=CC(=C(C2=O)C#N)N3CCC(CC3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(2-(8-Chloro-6-(2,3-dimethoxyphenyl)-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)acetyl)-4-piperidinyl)acetic Acid](/img/structure/B10771751.png)

![(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771759.png)

![[3H]cyc(DTrp-DAsp-Pro-DVal-Leu](/img/structure/B10771790.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide](/img/structure/B10771799.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)

![Lys[Z(NO2)]-Pro](/img/structure/B10771809.png)

![[(R)-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester](/img/structure/B10771817.png)

![6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile](/img/structure/B10771818.png)

![4-{5-[1-Aza-bicyclo[2.2.1]hept-(3Z)-ylidenemethyl]-isoxazol-3-yl}-phenylamine](/img/structure/B10771820.png)

![4-(1-Ethyl-7-piperazin-1-ylmethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10771851.png)